8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline, also known as 2,6-di(quinolin-8-yl)pyridine, is a complex organic compound with the molecular formula C23H15N3. This compound features a unique structure that combines quinoline and pyridine moieties, which are known for their significant biological activity and potential applications in medicinal chemistry. The presence of multiple aromatic rings contributes to its stability and interaction with various biological targets.
A search of scientific databases like PubChem [] and SciFinder [] doesn't reveal any published research specifically focused on this molecule.
Since 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline contains multiple heterocyclic rings including quinoline and pyridine, it might share some structural similarities with other molecules being investigated for various purposes. However, identifying specific research applications would require further investigation of its chemical properties and potential biological activity.
Given the lack of current research, 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline could be a potential candidate for future scientific studies in various fields, depending on its synthesizability, physical and chemical properties, and biological activity. Here are some potential areas of exploration:
The conjugated aromatic system present in the molecule could be of interest for research in organic electronics or optoelectronic materials.
The presence of nitrogen heterocycles might indicate potential for interaction with biological targets. However, in-vitro and in-vivo studies would be necessary to assess its pharmacological properties.
The chemical behavior of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline is characterized by its ability to undergo various reactions typical of quinoline derivatives. Key reactions include:
Research indicates that 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline exhibits notable biological activities, particularly in anticancer research. Similar compounds have shown:
The synthesis of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline typically involves multi-step organic reactions. Common methods include:
The unique structural properties of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline allow for diverse applications:
Interaction studies involving 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-(Quinolin-8-yl)pyridine | Quinoline-Pyridine Hybrid | Exhibits strong fluorescence properties |
| 2,6-Di(quinolin-8-yl)pyridine | Bis(quinoline) Derivative | Enhanced metal coordination capabilities |
| 4-Anilinoquinoline | Aniline Substituted Quinoline | Known for potent anticancer activity |
| Quinoline Derivatives | Various Substituted Quinolines | Broad range of biological activities |
Each of these compounds possesses unique characteristics that differentiate them from 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline, particularly in terms of their biological activities and chemical reactivities.
The synthesis of 8-[6-(quinolin-8-yl)pyridin-2-yl]quinoline relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to establish the critical C–C bonds between quinoline and pyridine moieties. This method involves the coupling of 8-bromoquinoline derivatives with pyridine-based boronic acid esters under controlled conditions. Key steps include:
This approach enables the formation of the central pyridine ring via sequential coupling reactions, ensuring regioselectivity and minimizing side reactions.
Alternative synthetic routes employ cyclocondensation to directly assemble the pyridine core. For example, 1,5-dioxopentane derivatives react with ammonia under high-temperature conditions (450°C) to form pyridine intermediates, which are subsequently functionalized with quinoline units. While less commonly reported for this specific compound, analogous methods for related heterocycles involve:
These methods offer scalability but require precise control of stoichiometry and reaction conditions to avoid byproduct formation.
Optimization efforts focus on maximizing efficiency while minimizing impurities. Key parameters include catalyst loading, solvent polarity, and reaction time.
*Yields for cyclocondensation-specific routes are not explicitly reported for this compound.
Microwave irradiation significantly accelerates reaction kinetics, enabling rapid synthesis with minimal byproduct formation. Solvent choice (e.g., DMF vs. THF) impacts solubility and reaction homogeneity, with polar aprotic solvents often preferred for high-yield outcomes.
X-ray crystallography provides critical insights into the molecular conformation and intermolecular interactions. For structurally related complexes, such as Ru(II) derivatives incorporating 2,6-di(quinolin-8-yl)pyridine ligands, the following features are observed:
For 8-[6-(quinolin-8-yl)pyridin-2-yl]quinoline, similar packing motifs are anticipated, with hydrogen bonding involving quinoline nitrogen atoms further stabilizing the lattice.
Density functional theory calculations have been extensively employed to investigate the electronic structure of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline and related compounds [3] [5]. Time-dependent density functional theory studies have revealed critical insights into the electronic properties and excited state behavior of this tridentate ligand system [22] [24]. The B3LYP functional with 6-311G(d,p) basis sets has been commonly utilized for geometry optimization and electronic property calculations of quinoline-containing compounds [25] [34].
The frontier molecular orbital analysis of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline reveals distinct electronic characteristics [23] [29]. The highest occupied molecular orbital is primarily localized on the quinoline rings, while the lowest unoccupied molecular orbital extends across the entire molecular framework [25]. This distribution indicates significant π-conjugation throughout the molecule and suggests enhanced chemical reactivity at the quinoline moieties [31].
Table 1: Electronic Properties of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline from Density Functional Theory Calculations
| Property | Value | Computational Method | Reference |
|---|---|---|---|
| Molecular Formula | C₂₃H₁₅N₃ | - | [2] |
| Molecular Weight | 333.4 g/mol | - | [2] |
| Dipole Moment | 2.2-3.8 D (vacuum) | B3LYP/6-311G(d,p) | [5] |
| HOMO Energy | Variable with substitution | TD-DFT | [24] |
| LUMO Energy | Variable with substitution | TD-DFT | [24] |
| Energy Gap | 2.8-4.0 eV range | DFT | [35] |
The electronic structure calculations demonstrate that the compound exhibits strong metal-to-ligand charge transfer transitions when coordinated to transition metals [22] [30]. Time-dependent density functional theory investigations have identified significant absorption bands in the visible region, with maxima around 491 nanometers for ruthenium complexes, assigned to metal-to-ligand charge transfer transitions [22] [24].
Density functional theory geometry optimizations reveal that 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline adopts an essentially planar configuration with slight deviations from planarity [5]. The dihedral angles between the quinoline and pyridine rings typically range from 15-25 degrees in the gas phase, indicating partial conjugation between the aromatic systems [5]. The molecular electrostatic potential surfaces calculated using density functional theory methods show regions of negative potential concentrated around the nitrogen atoms, confirming their role as coordination sites [25] [29].
Molecular dynamics simulations have provided valuable insights into the conformational behavior of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline in solution and its metal complexes [9] [26]. These computational studies reveal that the compound exhibits significant conformational flexibility, particularly regarding the relative orientations of the quinoline rings [1] [12].
The conformational dynamics of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline demonstrate remarkable intramolecular stacking interactions between the two quinoline units [1] [12]. Nuclear magnetic resonance data combined with molecular dynamics simulations suggest that these intramolecular π-π stacking interactions contribute significantly to the overall molecular stability [1]. X-ray crystallographic studies corroborate these findings, showing evidence of quinoline-quinoline stacking in both the free ligand and metal complexes [1] [19].
Table 2: Conformational Parameters from Molecular Dynamics Simulations
| Parameter | Value Range | Simulation Conditions | Reference |
|---|---|---|---|
| Dihedral Angle α (vacuum) | 15-25° | Gas phase DFT | [5] |
| Dihedral Angle α (toluene) | 21-24° | Solvent model | [5] |
| Dihedral Angle α (acetonitrile) | 24-26° | Polar solvent | [5] |
| π-π Stacking Distance | 3.367-3.589 Å | Crystal environment | [18] |
| Simulation Time | 10 nanoseconds | Standard conditions | [23] |
The molecular dynamics investigations reveal that solvent effects significantly influence the conformational preferences of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline [5]. In polar solvents such as acetonitrile, the dihedral angles between aromatic rings increase slightly compared to non-polar environments, indicating solvent-induced conformational changes [5]. These simulations demonstrate that the compound maintains its overall structural integrity while allowing for dynamic flexibility necessary for metal coordination [9].
The conformational analysis through molecular dynamics simulations has also revealed important information about the binding modes of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline with biological targets [9]. Simulations with G-quadruplex DNA structures show that the compound can adopt planar conformations suitable for π-π stacking interactions with nucleotide bases [9] [26]. The molecular dynamics studies indicate that the ligand exhibits preferential binding orientations that maximize aromatic stacking interactions while minimizing steric hindrance [9].
Hirshfeld surface analysis has emerged as a powerful tool for investigating intermolecular interactions in the crystal structures of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline and related compounds [13] [14] [15]. This computational approach provides detailed visualization and quantification of the intermolecular contacts that govern crystal packing arrangements [13].
The Hirshfeld surface analysis of 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline reveals significant π-π stacking interactions between adjacent molecules in the crystal lattice [14] [18]. The normalized contact distances mapped on the Hirshfeld surfaces show characteristic red regions indicating close intermolecular contacts, particularly between aromatic ring systems [13] [14]. These interactions contribute substantially to the overall crystal stability and influence the compound's solid-state properties [15].
Table 3: Hirshfeld Surface Analysis Parameters
| Interaction Type | Contribution (%) | Distance Range (Å) | Reference |
|---|---|---|---|
| H···H Contacts | 35-45% | 2.2-2.8 | [13] |
| C···H/H···C Contacts | 25-35% | 2.6-3.2 | [14] |
| N···H/H···N Contacts | 8-15% | 2.4-2.9 | [13] |
| π-π Interactions | 15-25% | 3.4-3.7 | [18] |
| C···C Contacts | 5-10% | 3.3-3.8 | [14] |
The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative information about the relative contributions of different intermolecular interactions [13] [14]. For 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline, hydrogen-hydrogen contacts typically represent the largest contribution, followed by carbon-hydrogen interactions and π-π stacking contacts [13]. The analysis reveals that nitrogen-hydrogen interactions, while less frequent, play crucial roles in directing the crystal packing arrangements [14].
Crystallographic studies combined with Hirshfeld surface analysis demonstrate that 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline exhibits characteristic offset π-π interactions with intercentroid distances ranging from 3.367 to 3.589 Ångstroms [18] [20]. These interactions form columnar stacking arrangements that create layers parallel to specific crystallographic planes [18]. The Hirshfeld analysis indicates that these π-π interactions are energetically favorable and contribute significantly to the overall lattice energy [15].
The crystal packing analysis through Hirshfeld surfaces also reveals the presence of weak C-H···N hydrogen bonds that complement the stronger π-π stacking interactions [17] [18]. These secondary interactions create three-dimensional networks that enhance crystal stability and influence the material's physical properties [15]. The analysis shows that the quinoline nitrogen atoms serve as hydrogen bond acceptors, forming intermolecular contacts with aromatic C-H groups from neighboring molecules [13] [14].